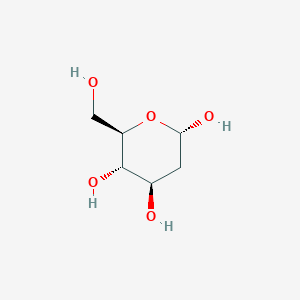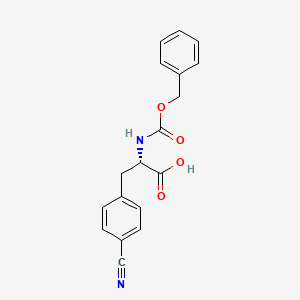
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol
Overview
Description
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol, also known as D-ribose, is a simple sugar molecule that plays a crucial role in the production of ATP (adenosine triphosphate) in the body. ATP is the main source of energy for all cellular processes, including muscle contraction, nerve impulse transmission, and protein synthesis. D-ribose is naturally present in many foods, including fruits, vegetables, and dairy products, and can also be synthesized in the body from glucose.
Mechanism of Action
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol acts as a substrate for the synthesis of ATP in the body. It is converted to ATP via a series of enzymatic reactions in the mitochondria, the cellular organelles responsible for energy production. (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol supplementation can increase the availability of ATP in the cells, which can enhance cellular energy metabolism and improve cellular function.
Biochemical and Physiological Effects:
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol has been shown to have various biochemical and physiological effects in the body. It can improve cardiac function by enhancing ATP production in the heart muscle cells, which can increase contractility and reduce ischemia-induced damage. (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol can also improve skeletal muscle function by increasing ATP availability, which can enhance exercise tolerance and reduce muscle pain and fatigue. Additionally, (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol can improve cognitive function by enhancing energy metabolism in the brain.
Advantages and Limitations for Lab Experiments
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol has several advantages for lab experiments, including its low toxicity, high solubility, and stability at room temperature. However, (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol can be difficult to work with due to its hygroscopic nature, which can cause it to absorb moisture from the air and become sticky. (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol can also interfere with some biochemical assays, such as those that measure glucose levels, due to its structural similarity to glucose.
Future Directions
There are several future directions for research on (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol, including its potential therapeutic applications in other medical conditions, such as diabetes, cancer, and neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanisms of action of (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol and its effects on cellular metabolism and function. Finally, the development of novel formulations and delivery systems for (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol could enhance its therapeutic efficacy and improve patient outcomes.
Conclusion:
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol is a simple sugar molecule that plays a crucial role in cellular energy metabolism. It has been extensively studied for its potential therapeutic applications in various medical conditions, including heart disease, chronic fatigue syndrome, and fibromyalgia. (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol acts as a substrate for the synthesis of ATP in the body, which can enhance cellular energy metabolism and improve cellular function. Further research is needed to elucidate the mechanisms of action of (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol and its effects on cellular metabolism and function.
Scientific Research Applications
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol has been extensively studied for its potential therapeutic applications in various medical conditions, including heart disease, chronic fatigue syndrome, and fibromyalgia. Research has shown that (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol supplementation can improve exercise tolerance and reduce muscle pain and fatigue in patients with heart failure and other cardiovascular diseases. (2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol has also been shown to improve symptoms of chronic fatigue syndrome, such as fatigue, sleep disturbances, and cognitive impairment.
properties
IUPAC Name |
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-ZXXMMSQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13299-15-5 | |
| Record name | alpha-D-2-Deoxyglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-2-DEOXYGLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61R00HG0GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7,8-dihydropyrido[1,2-a]indol-9(6H)-one](/img/structure/B3046888.png)



